2-thioacetyl MAGE

概要

説明

準備方法

合成経路と反応条件

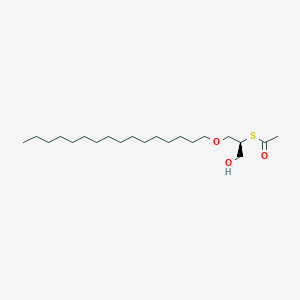

2-チオアセチル MAGE の合成には、エタンチオ酸と特定のアルコール誘導体、すなわち 2-(ヘキサデシルオキシ)-1-(ヒドロキシメチル)エタノールとの反応が含まれます . 反応は通常、穏やかな条件下で行われ、多くの場合、エステル化プロセスを促進するための触媒の存在下で行われます。反応は以下の通り表すことができます。

Ethanethioic acid+2-(hexadecyloxy)-1-(hydroxymethyl)ethanol→2-thioacetyl MAGE+Water

工業生産方法

2-チオアセチル MAGE の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度試薬と制御された反応条件を使用して、最終製品の一貫性と品質を確保することが含まれます。 反応は通常、温度、圧力、および pH を継続的に監視して収率と純度を最適化する大型反応器で行われます .

化学反応の分析

反応の種類

2-チオアセチル MAGE は、次のようなさまざまな化学反応を起こします。

酸化: チオエステル基は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。

還元: チオエステル基は還元されてチオールを形成することができます。

置換: アルキル鎖は、特に末端のヒドロキシル基で置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまなハロゲン化剤と求核剤を置換反応に用いることができます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: チオール。

置換: ハロゲン化誘導体およびその他の置換生成物。

科学的研究の応用

Medicinal Chemistry

Drug Synthesis Intermediate

2-Thioacetyl MAGE serves as an intermediate in the synthesis of drugs, particularly those targeting cancer. It has been noted for its role in facilitating the development of therapeutic agents that can specifically target tumor-associated antigens like MAGE proteins. For instance, the engineered T-cell receptor (TCR) targeting MAGE-A4 demonstrates the potential of this compound in creating highly specific therapeutic agents for cancer immunotherapy.

Enzyme Activity Studies

This compound is utilized as a colorimetric substrate for KIAA1363, an enzyme critical for the survival of certain cancer cell lines. It allows researchers to perform activity and inhibition studies, providing insights into the enzyme's role in cancer biology and potential therapeutic interventions .

Biotechnology

Genome Engineering

The versatility of this compound extends to genome engineering applications. The compound can be integrated into multiplex automated genome engineering (MAGE) systems, which allow for simultaneous modifications at multiple genomic loci. This capability is crucial for optimizing metabolic pathways in microorganisms used for industrial production of biofuels, chemicals, and pharmaceuticals .

Synthetic Biology

In synthetic biology, this compound aids in the design of synthetic genomes and the engineering of microbial strains for enhanced production efficiency. Its incorporation into metabolic pathways can lead to significant improvements in yield and productivity of desired compounds .

Case Studies

作用機序

2-チオアセチル MAGE の作用機序は、酵素 KIAA1363 との相互作用に関係しています。 この化合物は、この酵素の基質として作用し、チオエステル結合の加水分解を触媒して、遊離チオール基を放出します . この酵素活性は、癌細胞の生存と増殖において重要な役割を果たすエーテル脂質シグナル伝達経路の調節に不可欠です .

類似化合物との比較

2-チオアセチル MAGE は、次のような他の類似化合物と比較することができます。

2-アセチルモノアシルグリセリルエーテル (2-アセチル MAGE): 2-チオアセチル MAGE とは異なり、この化合物はチオエステル基を欠いており、異なる生化学的特性を持っています。

S-アセチルグルタチオン: この化合物は、チオエステル基を含んでいますが、構造と機能が異なります。

2-チオアセチル MAGE の独自性は、KIAA1363 との特異的な相互作用と癌研究における役割にあり、エーテル脂質シグナル伝達経路の研究のための貴重なツールとなっています .

生物活性

2-Thioacetyl MAGE (S-[2-(hexadecyloxy)-1-(hydroxymethyl)ethyl] ethanethioate) is a thioester compound with significant biological relevance, particularly in cancer research. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical assays and therapeutic investigations.

- Molecular Formula : C21H42O3S

- Molecular Weight : 374.62 g/mol

- CAS Number : 112014-15-0

This compound primarily acts as a substrate for the enzyme KIAA1363 (also known as neutral cholesterol ester hydrolase 1). This enzyme plays a crucial role in lipid metabolism and is highly expressed in various cancer cell lines. The hydrolysis of the thioester bond by KIAA1363 releases a free thiol group, which can participate in further biochemical reactions .

Enzymatic Interaction

The interaction of this compound with KIAA1363 has been extensively studied, highlighting its potential in cancer therapy:

- Substrate for KIAA1363 : The compound serves as a colorimetric substrate for KIAA1363, facilitating the study of ether lipid signaling pathways involved in cancer progression.

- Inhibition Studies : Research has demonstrated that inhibiting KIAA1363 can alter cancer cell survival, suggesting that this compound may be used to investigate therapeutic strategies targeting lipid metabolism in tumors .

Case Studies

Several case studies have explored the biological effects of this compound:

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to altered lipid profiles and reduced proliferation rates, indicating its potential as an anti-cancer agent.

- In Vivo Models : Animal studies have demonstrated that administration of this compound can inhibit tumor growth by modulating lipid metabolism pathways linked to KIAA1363 activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| This compound | Thioester | Substrate for KIAA1363 | Specific interaction with cancer cells |

| 2-Acetyl MAGE | Ester | Lipid metabolism | Lacks thioester group |

| S-Acetylglutathione | Thioester | Antioxidant activity | Different structural properties |

Research Findings

Recent research findings emphasize the importance of this compound in understanding lipid signaling:

- Lipid Biochemistry : Studies indicate that this compound aids in elucidating the roles of ether lipids in cellular processes and diseases.

- Cancer Therapeutics : Ongoing investigations are exploring its potential as a therapeutic agent targeting KIAA1363 in various cancers, particularly those characterized by dysregulated lipid metabolism .

特性

IUPAC Name |

S-[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNRNWWBXZOALQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440190 | |

| Record name | 2-thioacetyl MAGE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112014-15-0 | |

| Record name | 2-thioacetyl MAGE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。